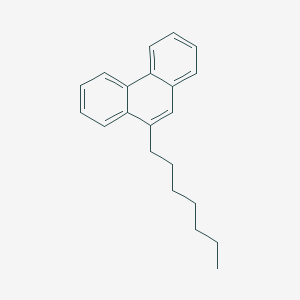

9-Heptylphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23921-10-0 |

|---|---|

Molecular Formula |

C21H24 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

9-heptylphenanthrene |

InChI |

InChI=1S/C21H24/c1-2-3-4-5-6-11-17-16-18-12-7-8-13-19(18)21-15-10-9-14-20(17)21/h7-10,12-16H,2-6,11H2,1H3 |

InChI Key |

VMHPGLJEZIRMJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for 9 Heptylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of 9-Heptylphenanthrene in solution. Through a combination of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of the atoms.

High-Resolution ¹H and ¹³C NMR Techniques for Alkyl Chain and Aromatic Ring Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the protons of the phenanthrene (B1679779) core and the n-heptyl side chain. The aromatic protons are expected to resonate in the downfield region, typically between 7.5 and 8.8 ppm, due to the deshielding effect of the aromatic ring currents. Their specific chemical shifts and coupling patterns are dictated by their position on the phenanthrene ring system. The protons of the heptyl chain will appear in the upfield region. The methylene (B1212753) protons alpha to the aromatic ring are expected to be the most downfield of the alkyl protons due to the influence of the ring, while the terminal methyl group will be the most upfield.

The ¹³C NMR spectrum provides complementary information, with the aromatic carbons resonating between approximately 122 and 132 ppm. bhu.ac.in The quaternary carbons at the ring junctions typically show distinct chemical shifts. The carbons of the heptyl chain are expected in the upfield region of the spectrum. The assignment of these signals is crucial for confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.8 | 122 - 130 |

| Aromatic C (quaternary) | - | 129 - 132 |

| α-CH₂ | 2.8 - 3.1 | 35 - 38 |

| β-CH₂ | 1.6 - 1.8 | 31 - 33 |

| γ, δ, ε-CH₂ | 1.2 - 1.5 | 29 - 30 |

| ζ-CH₂ | 1.2 - 1.4 | 22 - 24 |

| -CH₃ | 0.8 - 1.0 | 13 - 15 |

Note: These are predicted values based on data for phenanthrene and n-heptylbenzene. Actual values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments is indispensable. emerypharma.comcolumbia.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, COSY is expected to show correlations between adjacent protons within the heptyl chain (e.g., α-CH₂ with β-CH₂) and between neighboring protons on the same aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.9 ppm would show a cross-peak with the carbon signal at ~36 ppm, confirming the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu HMBC is crucial for establishing the connectivity between the heptyl chain and the phenanthrene core. A key expected correlation would be between the α-CH₂ protons of the heptyl chain and the C9 carbon of the phenanthrene ring, as well as with the adjacent quaternary (C8a) and tertiary (C8) carbons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY can provide information about the conformation of the heptyl chain relative to the planar phenanthrene ring. Correlations would be expected between the α-CH₂ protons and the H8 proton on the phenanthrene ring.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

| COSY | α-CH₂ ↔ β-CH₂; H1 ↔ H2 | Connectivity within the alkyl chain and aromatic rings |

| HSQC | α-CH₂ ↔ α-¹³C; H1 ↔ C1 | Direct C-H attachments |

| HMBC | α-CH₂ ↔ C9, C8a, C10a | Attachment point of the alkyl chain to the phenanthrene core |

| NOESY | α-CH₂ ↔ H8 | Spatial proximity and conformation |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Patterns and Diagnostic Ions for this compound

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the analyte molecule. chemguide.co.uk The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 274, corresponding to its molecular weight. The most characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond (β-cleavage). researchgate.netmsu.edu This would result in the formation of a highly stable tropylium-like ion or a phenanthrenylmethyl cation at m/z 179 (M - 97) and the loss of a hexyl radical. This would likely be the base peak in the spectrum. Further fragmentation of the alkyl chain would produce a series of smaller alkyl cations.

Predicted Diagnostic Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 274 | [C₂₁H₂₆]⁺˙ | Molecular Ion (M⁺˙) |

| 179 | [C₁₄H₉-CH₂]⁺ | β-cleavage (loss of C₆H₁₃˙) |

| 178 | [C₁₄H₁₀]⁺˙ | Loss of the entire heptyl chain |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Soft Ionization Techniques (e.g., ESI, MALDI) for Molecular Weight Confirmation

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally used for polar and large molecules and produce minimal fragmentation, primarily showing the molecular ion. shimadzu.commetwarebio.com For nonpolar compounds like this compound, these techniques are less straightforward. Direct analysis by ESI or MALDI is challenging due to the low polarity of the molecule. nih.gov However, molecular weight confirmation can often be achieved through methods such as Atmospheric Pressure Photoionization (APPI), which is more suitable for nonpolar compounds like PAHs. metwarebio.com Alternatively, chemical derivatization to introduce a charged or easily ionizable group can make the molecule amenable to ESI or MALDI analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis and is particularly useful for distinguishing between isomers. researchgate.netsciex.com In an MS/MS experiment, the molecular ion of this compound (m/z 274) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer. The fragmentation pattern obtained is highly specific to the structure of the precursor ion.

Different isomers of heptylphenanthrene (e.g., 1-, 2-, 3-, 4-, or this compound) are expected to yield different relative abundances of fragment ions in their MS/MS spectra due to the different steric environments and bond stabilities around the substitution position. This allows for their differentiation, which is often difficult by other methods. sciex.com

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The spectrum reveals distinct absorption bands corresponding to the aromatic phenanthrene core and the aliphatic heptyl chain.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations of the phenanthrene nucleus are expected to produce sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations of the heptyl group are observed in the 3000–2850 cm⁻¹ range. libretexts.org Additionally, C-H bending or scissoring vibrations for the methylene and methyl groups of the heptyl chain are found between 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org The presence of both aromatic and aliphatic C-H stretches is a key indicator of an alkyl-substituted PAH like this compound. spectroscopyonline.com

Table 1: Characteristic FT-IR Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic (Phenanthrene) | C–H Stretch | 3100-3000 |

| Aromatic (Phenanthrene) | C–C Stretch (in-ring) | 1600-1400 |

| Aliphatic (Heptyl) | C–H Stretch | 3000-2850 |

| Aliphatic (Heptyl) | C–H Bend (Scissoring) | 1470-1450 |

| Aliphatic (Heptyl) | C–H Rock (Methyl) | 1370-1350 |

This table is generated based on established ranges for functional groups in organic molecules. libretexts.org

Raman Spectroscopy for Aromatic and Aliphatic Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in the polarizability of a bond. libretexts.org This technique is particularly sensitive to non-polar bonds, making it well-suited for characterizing the carbon skeleton of this compound. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy techniques, including UV-Visible absorption and luminescence (fluorescence and phosphorescence), are crucial for understanding the electronic transitions and excited-state properties of this compound.

UV-Visible Absorption Spectroscopy for Aromatic Chromophores

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. ijprajournal.com The phenanthrene moiety in this compound acts as a chromophore, the part of the molecule responsible for light absorption. libretexts.org

The UV-visible spectrum of this compound is expected to be similar to that of phenanthrene, characterized by multiple absorption bands corresponding to π → π* transitions. The presence of the heptyl group, an auxochrome, may cause a slight red-shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) of these bands compared to unsubstituted phenanthrene. For instance, simple conjugated systems like buta-1,3-diene absorb at longer wavelengths than isolated double bonds. libretexts.org

Table 2: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) Region |

| π → π* | 250 - 350 |

This table provides an estimated range based on the parent phenanthrene chromophore.

Luminescence Techniques: Fluorescence and Phosphorescence Studies of Alkylphenanthrenes

Luminescence spectroscopy measures the light emitted by a substance after it absorbs energy. For alkylphenanthrenes like this compound, fluorescence is the more commonly studied phenomenon.

Fluorescence occurs when a molecule returns to its electronic ground state from an excited singlet state. Studies on 9-alkylphenanthrenes, such as 9-methylphenanthrene (B47486) and 9-hexylphenanthrene, have shown that the fluorescence spectra exhibit a quasiline feature that increases with the length of the alkyl chain. researchgate.netresearchgate.net This suggests that the heptyl group in this compound would also influence the fine structure of its fluorescence spectrum. The excitation and emission wavelengths are characteristic of the phenanthrene aromatic system. For example, in a study of hydroxylated alkyl-phenanthrenes, excitation wavelengths around 300 nm resulted in emission spectra spanning from approximately 330 to 450 nm. cer-rec.gc.ca

Table 3: Representative Excitation and Emission Wavelengths for Alkylphenanthrenes

| Compound Type | Excitation Wavelength (nm) | Emission Wavelength Range (nm) |

| Hydroxylated Alkyl-Phenanthrenes | ~300 - 312 | ~330 - 450 |

Data is based on a study of various hydroxylated methylphenanthrenes and serves as a reference. cer-rec.gc.ca

Synchronous fluorescence spectroscopy (SFS) is a powerful technique for identifying individual PAHs in complex mixtures. mdpi.comedpsciences.orgtandfonline.com In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). mdpi.comresearchgate.net This approach produces narrower and less complex spectra compared to conventional fluorescence, enhancing selectivity. mdpi.comtandfonline.comresearchgate.net

By selecting an appropriate Δλ, the overlapping spectra of different PAHs can be resolved, allowing for the identification of specific compounds like this compound even in the presence of other similar molecules. thaiscience.info The technique has been successfully applied to the analysis of PAHs in various environmental and industrial samples, demonstrating its sensitivity and utility for qualitative and quantitative analysis. edpsciences.orgtandfonline.com The choice of Δλ is critical and is often optimized to isolate the spectral features of the target analyte. thaiscience.info

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is a fundamental tool for separating this compound from other polycyclic aromatic hydrocarbons (PAHs) and interfering compounds. libretexts.org The choice of chromatographic technique and conditions is critical for resolving isomers and ensuring analytical accuracy.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netjapsonline.comnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. innovatechlabs.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. innovatechlabs.com

For the analysis of PAHs, including alkylated species like this compound, specific GC columns, such as those with a stationary phase like Rxi-SVOCms, are employed to achieve optimal separation of isobaric compounds. restek.com The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, which is crucial for trace-level detection in complex samples. researchgate.netrestek.com

Table 1: Typical GC-MS Parameters for PAH Analysis

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Splitless mode is often used for trace analysis to maximize analyte transfer to the column. restek.com |

| Injector Temperature | 250-300 °C | Ensures complete vaporization of the analytes. |

| Column Type | Fused-silica capillary column (e.g., DB-5ms, Rxi-SVOCms) | Provides high resolution for separating complex mixtures of PAHs. researchgate.netrestek.com |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60-100 °C) to a high final temperature (e.g., 300-320 °C) | Allows for the separation of compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic fragmentation patterns for compound identification. |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target compounds. restek.com |

This table presents generalized parameters. Specific conditions must be optimized for each analytical application.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds, making it a valuable tool for the analysis of PAHs and their derivatives. mac-mod.comseparationmethods.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. libretexts.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for PAH analysis. separationmethods.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., mixtures of water with acetonitrile (B52724) or methanol). separationmethods.comnih.gov Compounds are separated based on their hydrophobicity, with more nonpolar compounds like this compound being retained longer on the column. Gradient elution, where the mobile phase composition is changed over time, is often employed to separate a wide range of PAHs with varying polarities. separationmethods.com

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane). This technique separates compounds based on their polarity, with more polar compounds being more strongly retained. While less common for general PAH analysis, NP-HPLC can be advantageous for separating specific isomers, particularly when dealing with extracts from nonpolar organic solvents.

Table 2: Comparison of Reversed-Phase and Normal-Phase HPLC for PAH Analysis

| Feature | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | Nonpolar (e.g., C18, C8, Phenyl) | Polar (e.g., Silica, Alumina, Cyano) |

| Mobile Phase | Polar (e.g., Acetonitrile/Water, Methanol/Water) nih.gov | Nonpolar (e.g., Hexane, Heptane) |

| Elution Order | Less polar compounds elute later. | More polar compounds elute later. |

| Primary Application for PAHs | General-purpose separation of a wide range of PAHs, including alkylated derivatives. separationmethods.com | Separation of isomers and fractionation of complex mixtures, especially from nonpolar extracts. |

While this compound itself is not chiral, substituted phenanthrene analogs can possess chiral centers, leading to the existence of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, CSPs based on Cinchona alkaloids have been utilized for the separation of chiral amino acids and could be adapted for other classes of chiral compounds. mdpi.com This technique is crucial in pharmaceutical and toxicological studies where enantiomers may exhibit different biological activities.

For the analysis of this compound in highly complex matrices such as environmental samples or biological tissues, advanced hyphenated techniques are often necessary to achieve the required level of selectivity and sensitivity. numberanalytics.comdcu.ie

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. sciex.com In LC-MS/MS, after separation by the LC column, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for highly sensitive and specific quantification of target analytes like alkylated PAHs. sciex.comlcms.cz Various ionization techniques such as Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) can be employed, with APPI often being preferred for nonpolar compounds like PAHs. sciex.comlcms.cz

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers a significant increase in separation power compared to conventional GC-MS. nsf.govresearchgate.net In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional separation, providing much higher resolution and peak capacity. nsf.gov This technique is particularly powerful for resolving the numerous isomers present in complex mixtures of alkylated PAHs found in crude oil or heavily contaminated environmental samples. nsf.govnih.gov

Table 3: Overview of Advanced Hyphenated Techniques for PAH Analysis

| Technique | Principle | Advantages for this compound Analysis |

| LC-MS/MS | HPLC separation followed by tandem mass spectrometry detection (MRM). sciex.com | High selectivity and sensitivity, suitable for trace analysis in complex matrices like water and food. mac-mod.comsciex.comnih.gov |

| GCxGC-MS | Two-dimensional gas chromatographic separation coupled to a mass spectrometer. nsf.gov | Extremely high resolving power, ideal for separating isomers in highly complex samples like crude oil and environmental extracts. nsf.govresearchgate.netnih.gov |

Theoretical and Computational Investigations of 9 Heptylphenanthrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules from first principles. libretexts.org These methods have become increasingly powerful and are widely used to complement experimental findings. unipd.it

Ab Initio and Semi-Empirical Methods for Ground and Excited States

Ab initio methods, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. libretexts.org However, their high computational cost often limits their application to smaller molecules. libretexts.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them computationally less demanding. libretexts.orgrsc.orgdtic.mil These methods are particularly useful for large molecules where ab initio or DFT calculations are not feasible. rsc.org They can provide valuable insights into the electronic structure and properties of both the ground and excited states of molecules like 9-Heptylphenanthrene. researchgate.net While less accurate than higher-level methods, they can be effective for exploring trends across a series of related compounds. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions. ebsco.com

Force Field Development and Validation for Alkylphenanthrene Systems

The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.chwikipedia.org Force fields for small organic molecules, including alkylphenanthrenes, are crucial for reliable simulations. nih.gov The development and validation of these force fields often involve parameterization against experimental data or high-level quantum mechanical calculations. ethz.chchemrxiv.org

For alkylphenanthrene systems, the force field must accurately describe the bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces). The conformational flexibility of the heptyl chain in this compound makes the accurate parameterization of dihedral angles particularly important. Force fields like CHARMM General Force Field (CGenFF) and the Open Force Field (OpenFF) are developed for a wide range of drug-like molecules and could potentially be applied or adapted for this compound. nih.govchemrxiv.org The development of polarizable force fields, which account for the electronic response to the local environment, represents a significant advancement for improving the accuracy of simulations. nih.gov

Conformational Landscapes of this compound and Alkyl Chain Dynamics

The conformational landscape of this compound is primarily defined by the rotational freedom of the heptyl chain relative to the rigid phenanthrene (B1679779) core. Theoretical studies, often employing computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are essential to map the potential energy surface and understand the dynamics of the alkyl chain. whiterose.ac.ukmdpi.comnih.gov While specific computational studies exclusively focused on this compound are not abundant in publicly accessible literature, the principles can be derived from research on other 9-alkylphenanthrenes and alkylated polycyclic aromatic hydrocarbons (PAHs). whiterose.ac.uksoton.ac.uk

The heptyl chain, a flexible seven-carbon chain, can adopt numerous conformations through rotation around its carbon-carbon single bonds. The most significant of these is the dihedral angle between the plane of the phenanthrene ring and the first C-C bond of the alkyl chain. The interactions between the hydrogen atoms of the heptyl chain and the hydrogen atom at the periposition (position 10) of the phenanthrene ring create steric hindrance that influences the preferred conformations.

To illustrate the concept of conformational preferences, a hypothetical energy landscape for a simplified alkyl-aromatic system is often considered. Different staggered and eclipsed conformations will have distinct energy levels. For an alkyl chain attached to an aromatic system, the lowest energy conformations are typically those that minimize steric clash between the chain and the aromatic core.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (Ring-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti (extended chain) | ~180° | 0.0 | 70 |

| Gauche | ~60° | 0.8 | 20 |

| Eclipsed (transition state) | ~0° | > 4.0 | <1 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Interaction Mechanisms with Solvent Environments and Material Substrates

The interaction of this compound with its surrounding environment is crucial for its behavior in solution and its adsorption onto surfaces. These interactions are governed by a combination of non-covalent forces, including van der Waals forces, π-π stacking, and hydrophobic effects. Computational methods are invaluable for elucidating these complex interactions at a molecular level.

In solvent environments, the nature of the solvent plays a significant role in the conformational preferences and solubility of this compound. In nonpolar solvents, van der Waals interactions will be dominant. The flexible heptyl chain can adopt conformations that maximize its interaction with the solvent molecules. In polar solvents, the hydrophobic effect becomes a major driving force. The nonpolar this compound molecule will tend to minimize its contact with the polar solvent molecules, which can lead to aggregation or preferential adsorption onto nonpolar surfaces if available. The conformation of the heptyl chain can also be influenced by the solvent, potentially favoring more compact structures in polar environments to reduce the exposed nonpolar surface area.

The interaction of this compound with material substrates, such as graphene or mineral surfaces, has been studied for related PAHs. acs.orgnih.govmdpi.comnih.gov The primary interaction mechanism for PAHs on a graphitic surface like graphene is π-π stacking, where the electron-rich π-system of the phenanthrene core interacts with the delocalized π-system of the graphene sheet. mdpi.comnih.gov The presence of the heptyl chain can modify this interaction. The chain itself interacts with the surface primarily through weaker van der Waals forces. Depending on its conformation, the heptyl chain can influence the orientation of the phenanthrene core on the surface. It may also introduce steric hindrance that affects the packing of molecules on the substrate.

On mineral surfaces, such as silicates or metal oxides, the interaction mechanisms are more complex. acs.orgnih.gov They can involve a combination of van der Waals forces, electrostatic interactions if the surface has charged sites, and potentially weak hydrogen bonding between C-H bonds of the alkyl chain and oxygen atoms on the surface. Computational studies on the adsorption of PAHs on forsterite, a magnesium silicate (B1173343) mineral, have shown that adsorption strength increases with the size of the PAH. acs.orgnih.gov Defective sites on the mineral surface can act as active sites for stronger, even covalent, interactions. nih.gov

Table 2: Summary of Interaction Mechanisms for this compound

| Environment/Substrate | Primary Interaction Type | Contributing Forces |

| Nonpolar Solvent | Solute-Solvent | Van der Waals |

| Polar Solvent | Solvophobic | Hydrophobic effect, Van der Waals |

| Graphene | Adsorption | π-π stacking, Van der Waals |

| Mineral Surface | Adsorption | Van der Waals, Electrostatic, Weak H-bonds |

Structure-Reactivity and Structure-Property Relationships Derived from Computational Data

Computational chemistry provides powerful tools to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). oup.comrsc.org These relationships correlate the molecular structure of a compound with its chemical reactivity and physical properties. For this compound, such relationships can predict its behavior in various chemical and biological systems.

Computational methods like DFT can be used to calculate molecular descriptors that are then used in QSAR/QSPR models. udg.eduoup.com These descriptors can include electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric properties (e.g., molecular volume, surface area), and topological indices. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ionization potential and the susceptibility towards electrophilic attack. A higher HOMO energy, as might be expected from the electron-donating heptyl group, would suggest increased reactivity towards electrophiles compared to unsubstituted phenanthrene.

Structure-property relationships can be established for physical properties like boiling point, solubility, and chromatographic retention times. The addition of the heptyl chain significantly increases the molecular weight and nonpolar surface area compared to phenanthrene, which would be expected to increase its boiling point and reduce its aqueous solubility. QSPR models can provide quantitative predictions for these properties based on calculated molecular descriptors.

Table 3: Illustrative Structure-Property/Reactivity Relationships for this compound

| Property/Reactivity | Influence of 9-Heptyl Group | Relevant Computational Descriptor |

| Reactivity towards Electrophiles | Likely increased | HOMO Energy, Atomic Charges |

| Aqueous Solubility | Decreased | Molecular Surface Area, LogP |

| Boiling Point | Increased | Molecular Weight, Polarizability |

| Adsorption on Nonpolar Surfaces | Increased | Nonpolar Surface Area |

Chemical Reactivity and Derivatization Studies of 9 Heptylphenanthrene

Electrophilic Aromatic Substitution Patterns on the Phenanthrene (B1679779) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq In phenanthrene, the positions of substitution are influenced by the relative stability of the resulting carbocation intermediates, also known as arenium ions. uomustansiriyah.edu.iq Generally, polynuclear aromatic hydrocarbons like phenanthrene are more reactive than benzene (B151609) in substitution reactions. libretexts.org

Directed Functionalization at Specific Positions

The phenanthrene nucleus has five non-equivalent positions for substitution. The reactivity of these positions is not uniform. For phenanthrene itself, electrophilic attack can lead to a mixture of products, including substitutions at the 1-, 2-, 3-, 4-, and 9-positions. libretexts.org The specific substitution pattern can be influenced by reaction conditions such as the nature of the electrophile, the solvent, and the temperature. libretexts.org For instance, in some reactions, the 9- and 10-positions of phenanthrene exhibit reactivity similar to that of an alkene double bond. libretexts.org

Influence of the 9-Heptyl Group on Regioselectivity

The introduction of a heptyl group at the 9-position of the phenanthrene core significantly impacts the regioselectivity of subsequent electrophilic aromatic substitution reactions. Alkyl groups are generally considered activating groups, meaning they increase the rate of EAS reactions compared to unsubstituted benzene. masterorganicchemistry.com This is due to their electron-donating inductive effect, which enriches the aromatic ring with electron density, making it more susceptible to attack by electrophiles. masterorganicchemistry.com

The 9-heptyl group, being an alkyl substituent, directs incoming electrophiles primarily to the ortho and para positions relative to its point of attachment. However, due to the fused ring structure of phenanthrene, the concept of ortho and para is more complex. The positions adjacent to the 9-position are the 8- and 10-positions. The electronic and steric effects of the heptyl group would be expected to influence the distribution of substitution products among the available positions on the aromatic rings.

Table 1: Expected Influence of the 9-Heptyl Group on EAS Regioselectivity

| Position | Electronic Influence of 9-Heptyl Group | Steric Hindrance from 9-Heptyl Group | Predicted Reactivity |

| 1 & 8 | Moderate activation | Moderate | Potentially favored |

| 2 & 7 | Minor activation | Low | Less favored |

| 3 & 6 | Minor activation | Low | Less favored |

| 4 & 5 | Moderate activation | Low | Potentially favored |

| 10 | Strong activation | High | Sterically hindered, less favored |

Oxidation and Reduction Reactions

Oxidation and reduction reactions modify the structure of 9-Heptylphenanthrene by either adding oxygen/removing hydrogen or adding hydrogen/removing oxygen, respectively. libretexts.orgyoutube.com These transformations can target either the aromatic core or the alkyl side chain.

Catalytic Hydrogenation and Dehydrogenation Pathways

Catalytic hydrogenation is a reduction process that involves the addition of hydrogen across double bonds in the presence of a metal catalyst. tcichemicals.comlibretexts.org For aromatic systems like this compound, this reaction can lead to the saturation of one or more of the aromatic rings. The specific products formed depend on the catalyst used (e.g., palladium, platinum, nickel), reaction temperature, and pressure. tcichemicals.com

The hydrogenation of phenanthrene typically proceeds in a stepwise manner. The 9,10-double bond often exhibits high reactivity towards hydrogenation due to its higher double bond character compared to the other bonds in the molecule. libretexts.org The presence of the 9-heptyl group may sterically hinder the approach of the molecule to the catalyst surface, potentially influencing the rate and regioselectivity of the hydrogenation.

Dehydrogenation, the reverse of hydrogenation, would involve the removal of hydrogen from a partially or fully saturated heptylphenanthrene derivative to restore aromaticity. This process typically requires high temperatures and a suitable catalyst.

Table 2: Potential Products of Catalytic Hydrogenation of this compound

| Product Name | Description |

| 9-Heptyl-9,10-dihydrophenanthrene | Hydrogenation of the 9,10-double bond. |

| 9-Heptyl-1,2,3,4-tetrahydrophenanthrene | Hydrogenation of one of the terminal rings. |

| 9-Heptyl-1,2,3,4,5,6,7,8-octahydrophenanthrene | Hydrogenation of two of the rings. |

| Perhydro-9-heptylphenanthrene | Complete saturation of the phenanthrene core. |

Alkyl Side Chain Oxidation Studies

The heptyl side chain of this compound is also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed. Mild oxidation might lead to the introduction of a hydroxyl group at different positions along the chain, while stronger oxidation could result in the formation of a ketone or even cleavage of the side chain to form a carboxylic acid. For instance, benzylic oxidation, which would occur at the carbon atom of the heptyl group directly attached to the phenanthrene ring, is a common transformation for alkyl-substituted aromatic compounds.

Nucleophilic Addition and Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic systems like phenanthrene unless an electron-withdrawing group is present on the ring. However, under specific conditions, such as the presence of a strong nucleophile and a good leaving group, these reactions can occur.

For this compound itself, direct nucleophilic substitution is unlikely. Derivatization of the molecule, for example, by introducing a halogen atom onto the phenanthrene ring through electrophilic halogenation, would create a substrate for subsequent nucleophilic substitution reactions. In such a scenario, a nucleophile could displace the halogen atom. The feasibility and rate of such a reaction would depend on the position of the halogen on the ring system and the nature of the nucleophile.

Nucleophilic addition reactions are also a possibility, particularly at the 9,10-positions, which, as noted earlier, can exhibit alkene-like behavior. libretexts.org The addition of a strong nucleophile could lead to the formation of an anionic intermediate, which could then be protonated or undergo further reaction.

Cycloaddition Reactions (e.g., Diels-Alder) involving the Phenanthrene Moiety

The phenanthrene ring system, while aromatic, possesses a central 9,10-double bond that exhibits some characteristics of an isolated double bond and can participate in certain cycloaddition reactions. libretexts.org This reactivity is a key feature for the structural elaboration of the phenanthrene core.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. prutor.aisigmaaldrich.com In the context of phenanthrene and its derivatives, the 9,10-positions can act as a diene component, reacting with various dienophiles. While the aromaticity of the phenanthrene system must be overcome, rendering it less reactive than a typical diene, reactions can be driven to completion, particularly with reactive dienophiles or under forcing conditions like high temperature or pressure.

The presence of the heptyl group at the 9-position is expected to influence the electronics and sterics of the reaction. Electronically, the alkyl group is weakly electron-donating, which can slightly activate the phenanthrene system towards dienophiles. Sterically, the heptyl group can hinder the approach of the dienophile to the 9,10-bond, potentially lowering reaction rates compared to unsubstituted phenanthrene.

Studies on related polycyclic aromatic hydrocarbons, such as anthracene, have shown that electron-withdrawing groups on the dienophile enhance the reaction rate. csp.edu By analogy, dienophiles like maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate (B1228247) would be expected to react with this compound to yield the corresponding Diels-Alder adducts. The reaction with maleic anhydride, for example, would yield a product with a new six-membered ring fused to the phenanthrene core.

Beyond the thermal Diels-Alder reaction, photocycloaddition reactions are also a possibility for the phenanthrene system. mdpi.com For instance, the [2+2] photocycloaddition of alkenes to the 9,10-double bond of phenanthrene is a known process. Similarly, [4+2] photocycloadditions with certain substrates can occur. The specific pathways and products would depend on the nature of the reacting partner and the photochemical conditions employed.

The table below summarizes representative cycloaddition reactions that could be anticipated for the phenanthrene moiety of this compound, based on known reactions of the parent phenanthrene system.

| Reaction Type | Dienophile/Reactant | Potential Product Structure | Reaction Conditions |

| Diels-Alder [4+2] | Maleic Anhydride | Adduct with a new anhydride-containing ring | High temperature, inert solvent |

| Diels-Alder [4+2] | Dimethyl Acetylenedicarboxylate | Adduct with a new dicarboxylated cyclohexadiene ring | Thermal or Lewis acid catalysis |

| [2+2] Photocycloaddition | Stilbene (B7821643) | Cyclobutane ring fused to the 9,10-positions | UV irradiation |

Strategies for Further Functionalization of the Heptyl Chain

The heptyl chain of this compound provides a flexible handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. These modifications can be used to alter the physical properties of the molecule, such as solubility and melting point, or to enable further coupling reactions.

One of the most direct methods for functionalizing the alkyl chain is through free-radical halogenation . This reaction, typically initiated by UV light or a radical initiator like AIBN, can introduce a halogen (bromine or chlorine) onto the heptyl chain. The selectivity of this reaction can be somewhat controlled; bromination is generally more selective for the secondary carbons of the chain due to the greater stability of the secondary radical intermediate. Chlorination is less selective and will typically yield a mixture of isomers. The resulting haloalkane is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution or elimination reactions.

Oxidation of the heptyl chain offers another route to a range of functionalized derivatives. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can potentially cleave the chain or lead to over-oxidation. However, more controlled oxidation can be achieved. For example, oxidation at the benzylic position (the carbon atom of the heptyl chain attached to the phenanthrene ring) can be particularly facile, potentially yielding a ketone (9-heptanoylphenanthrene) under appropriate conditions. Selective oxidation of the terminal methyl group to a primary alcohol can be more challenging but may be achieved using specific reagents or multi-step synthetic sequences.

The introduction of a double bond into the heptyl chain via dehydrogenation could also be envisioned, providing a site for further reactions such as epoxidation, dihydroxylation, or polymerization.

The table below outlines several potential strategies for the functionalization of the heptyl chain of this compound.

| Functionalization Strategy | Reagents and Conditions | Expected Major Product | Potential Applications of Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 9-(Bromoheptyl)phenanthrenes (mixture of isomers) | Intermediate for nucleophilic substitution (alcohols, amines, etc.) |

| Benzylic Oxidation | Chromium trioxide (CrO₃), Acetic Acid | 9-(1-Oxoheptyl)phenanthrene | Precursor for further carbonyl chemistry |

| Terminal Functionalization (multi-step) | 1. Halogenation 2. Conversion to Grignard 3. Reaction with formaldehyde | 9-(8-Hydroxyoctyl)phenanthrene | Introduction of a terminal hydroxyl group for further derivatization |

These strategies highlight the versatility of the heptyl group as a site for chemical modification, enabling the synthesis of a wide array of this compound derivatives with tailored properties and functionalities.

Occurrence and Advanced Analytical Detection of 9 Heptylphenanthrene in Non Biological Complex Matrices

Advanced Analytical Strategies for Quantitative Analysis

The quantitative analysis of 9-heptylphenanthrene is challenging due to the presence of numerous isomers in complex samples. Advanced chromatographic and mass spectrometric techniques are required for accurate identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most established and powerful technique for analyzing PAHs and APAHs. The high resolving power of modern capillary columns can separate many isomers, which is critical for source determination. nerc.ac.uk However, for extremely complex mixtures where co-elution of isomers is a problem, more advanced methods are necessary. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. nih.gov By using multiple reaction monitoring (MRM), this technique can isolate a specific precursor ion for an analyte and monitor for a unique product ion, effectively filtering out background noise and resolving co-eluting interferences. nih.gov This is particularly useful for quantifying trace levels of specific alkylated isomers in heavily contaminated samples. cedre.fr GC-MS/MS methods have been developed to improve the analysis of alkylated PAH series by increasing selectivity and sensitivity over standard GC-MS. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides the highest available chromatographic resolution for volatile and semi-volatile compounds. mdpi.com This technique uses two different capillary columns in series. The entire effluent from the first column is systematically trapped and then re-injected onto the second, faster-separating column. The result is a highly detailed two-dimensional chromatogram that can separate thousands of individual compounds in a single analysis. nih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS is an exceptionally powerful tool for the detailed characterization of complex hydrocarbon mixtures, allowing for the separation and tentative identification of numerous non-target compounds, including specific APAH isomers. nih.govresearchgate.net

| Technique | Principle | Primary Advantage | Application for this compound |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Good resolution and identification capabilities. nerc.ac.uk | Standard method for quantification, but may suffer from isomer co-elution. |

| GC-MS/MS | Selective detection using precursor-to-product ion transitions. | High selectivity and sensitivity, reduces matrix interference. cedre.fr | Accurate quantification in complex matrices by filtering out interferences. nih.gov |

| GC×GC-TOFMS | Separation on two columns with different selectivity, coupled to a fast mass spectrometer. | Ultra-high resolution for separating thousands of compounds. nih.govmdpi.com | Resolving specific isomers like this compound from other alkylated phenanthrenes in highly complex samples like crude oil. nih.gov |

High-Resolution Mass Spectrometry for Trace Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the trace analysis of complex organic compounds like this compound in various non-biological matrices. spectroscopyonline.commdpi.com This method offers significant advantages in sensitivity and selectivity, which are crucial for identifying and quantifying analytes at very low concentrations. delmarphotonics.com

The core strength of HRMS lies in its ability to provide high mass accuracy and resolving power. eurachem.org This allows for the differentiation of molecules with very similar masses, a common challenge in the analysis of complex mixtures such as crude oil or environmental extracts. spectroscopyonline.commdpi.com For instance, HRMS can distinguish between this compound and other co-eluting compounds that may have the same nominal mass but different elemental compositions. eurachem.org

Recent advancements in HRMS technology, such as the Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, have further enhanced the capabilities for trace analysis. spectroscopyonline.commdpi.com These instruments can achieve mass resolutions exceeding 100,000, enabling the confident identification of target compounds even in the presence of a high background matrix. mdpi.com The integration of HRMS with advanced imaging techniques also allows for the two-dimensional spatial mapping of analytes within a sample, providing insights into their distribution. spectroscopyonline.com

A key aspect of HRMS in trace analysis is the determination of identification criteria, which typically include mass accuracy (often below 5 ppm), isotopic fit score, and retention time. eurachem.org The isotopic fit score is a measure of the correlation between the measured and theoretical isotopic patterns, providing an additional layer of confirmation for the identified compound. eurachem.org

The table below summarizes typical identification criteria used in HRMS for the analysis of trace organic compounds.

| Parameter | Typical Acceptance Criteria | Significance |

| Mass Accuracy | < 5 ppm | Ensures high confidence in the elemental composition of the detected ion. |

| Isotopic Fit Score | Low mSigma value | Confirms the isotopic pattern of the molecule, reducing false positives. eurachem.org |

| Retention Time | ± 0.2 min | Provides chromatographic confirmation of the compound's identity. eurachem.org |

The application of such stringent criteria ensures the reliability of the qualitative and quantitative data obtained from the trace analysis of this compound in complex non-biological samples.

Chromatographic Fingerprinting for Mixture Characterization

Chromatographic fingerprinting is a powerful technique used to characterize complex mixtures, such as those containing this compound and other alkylated polycyclic aromatic hydrocarbons (PAHs). eurofinsus.comspectralworks.com This approach provides a visual representation of the relative concentrations of target analytes, which is particularly useful for the qualitative analysis and source identification of petroleum-based contamination. eurofinsus.com

Crude oils, for example, are known to contain a complex mixture of alkylated PAHs, with relatively lower concentrations of the parent (unsubstituted) PAHs. eurofinsus.com The specific distribution and abundance of these alkylated isomers can serve as a unique "fingerprint" for a particular crude oil source. eurofinsus.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for generating chromatographic fingerprints. spectralworks.com The resulting total ion chromatogram (TIC) can be complex and difficult to interpret directly. spectralworks.com Therefore, various data processing and visualization techniques are used to simplify the data and highlight the key differences between samples. spectralworks.com

One such technique involves creating histograms or plots that show the relative abundance of different alkylated PAH series. eurofinsus.com These fingerprints can be used for:

Source Apportionment: Comparing the fingerprint of an environmental sample to those of potential source materials (e.g., different crude oils or refined products) to determine the origin of contamination. eurofinsus.com

Weathering Studies: Assessing the changes in the chemical composition of spilled oil over time due to environmental processes like evaporation, dissolution, and biodegradation.

Biomarker Analysis: In conjunction with the analysis of biomarkers like terpanes and steranes, chromatographic fingerprinting provides a more comprehensive understanding of the source and history of petroleum contamination. eurofinsus.com

The complexity of these fingerprints often necessitates the use of advanced data analysis methods to extract meaningful information. spectralworks.com This can include normalization of the data to account for variations in sample size and the use of statistical techniques to identify significant differences between samples. spectralworks.com

The table below illustrates a hypothetical example of how chromatographic fingerprinting data for different alkylated PAH series might be presented.

| Alkylated PAH Series | Relative Abundance in Sample A | Relative Abundance in Sample B |

| C1-Phenanthrenes | 1.00 | 0.85 |

| C2-Phenanthrenes | 1.20 | 1.10 |

| C3-Phenanthrenes | 1.50 | 1.45 |

| C7-Phenanthrenes (including this compound) | 0.75 | 0.95 |

| C1-Dibenzothiophenes | 0.90 | 0.70 |

| C2-Dibenzothiophenes | 1.10 | 0.95 |

Isomeric Distribution Analysis in Environmental and Synthetic Samples

The analysis of isomeric distribution is critical for understanding the sources, fate, and transport of chemical contaminants in the environment. bioline.org.brresearchgate.net For compounds like heptylphenanthrene, which can exist in various isomeric forms, the relative abundance of each isomer can provide valuable information. solubilityofthings.com Different formation processes, whether in industrial synthesis or natural geological processes, can lead to distinct isomeric patterns. researchgate.netnih.gov

In environmental samples, the initial isomeric distribution of a contaminant can be altered by various physical, chemical, and biological processes. bioline.org.br For example, different isomers may have different solubilities, sorption characteristics, and susceptibilities to biodegradation, leading to a shift in the isomeric pattern as the contaminant moves through the environment. bioline.org.brresearchgate.net Therefore, analyzing the isomeric distribution in samples from different environmental compartments (e.g., water, sediment, biota) can provide insights into these transformation processes. bioline.org.brresearchgate.net

For instance, studies on other alkylated compounds have shown that the proportion of linear versus branched isomers can change with distance from a contamination source. researchgate.net This is because linear isomers may be more readily sorbed to sediment or accumulated in organisms compared to their branched counterparts. researchgate.net

In the context of synthetic samples, a detailed analysis of the isomeric distribution is crucial for quality control and for understanding the reaction mechanisms involved in the synthesis. The specific reaction conditions and catalysts used can favor the formation of certain isomers over others.

Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that is particularly well-suited for the analysis of isomeric mixtures. nih.gov It can distinguish between isomers based on their unique three-dimensional structures, even when they are difficult to separate by chromatography. nih.gov

The table below provides a hypothetical example of the isomeric distribution of heptylphenanthrenes in different sample types.

| Heptylphenanthrene Isomer | Synthetic Product (%) | Crude Oil A (%) | Contaminated Sediment (%) |

| 1-Heptylphenanthrene | 15 | 10 | 8 |

| 2-Heptylphenanthrene | 20 | 18 | 15 |

| 3-Heptylphenanthrene | 25 | 22 | 20 |

| 4-Heptylphenanthrene | 10 | 15 | 18 |

| This compound | 30 | 35 | 39 |

This type of data can help researchers and environmental scientists to trace the origins of contamination and to understand the environmental behavior of specific isomers like this compound.

Potential Applications of 9 Heptylphenanthrene in Materials Science and Advanced Technologies

Optoelectronic Materials Applications

Optoelectronic materials are crucial for technologies that interact with light, and organic molecules are playing an increasingly important role in this field. rsc.orgnih.gov The electronic properties of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) can be tailored by chemical modification, such as the addition of alkyl chains.

Organic Light-Emitting Diodes (OLEDs) Component Research

Organic Light-Emitting Diodes (OLEDs) are a major application for organic electronic materials. researchgate.net These devices rely on a series of organic layers to inject, transport, and recombine charge carriers (electrons and holes) to produce light. The efficiency and stability of OLEDs are highly dependent on the materials used in these layers.

While specific research on 9-Heptylphenanthrene in OLEDs is not extensively documented, its properties as a substituted phenanthrene suggest potential uses. Phenanthrene derivatives are known for their high triplet energies, making them suitable as host materials for phosphorescent emitters, particularly in blue OLEDs. The heptyl group in this compound can enhance the solubility and processability of the material, which is a significant advantage for fabricating OLEDs via solution-based methods. Furthermore, the alkyl chain can influence the molecular packing in the solid state, which in turn affects charge transport and device performance.

Anthracene, a related PAH, is widely used in OLEDs due to its high quantum yield and stability. researchgate.net By analogy, phenanthrene derivatives like this compound could be investigated for similar roles.

Table 1: Potential Roles of this compound in OLEDs

| OLED Component | Potential Function of this compound |

|---|---|

| Emissive Layer | Host for phosphorescent dopants |

| Hole Transport Layer | Component in a hole-transporting material blend |

Organic Photovoltaics (Solar Cells) and Charge Transport Layers

Organic photovoltaics (OPVs) offer a lightweight and potentially low-cost alternative to traditional silicon-based solar cells. rsc.orgossila.com The active layer in many OPVs is a bulk heterojunction (BHJ) composed of an electron donor and an electron acceptor material. d-nb.info Upon light absorption, excitons (bound electron-hole pairs) are generated and must be dissociated at the donor-acceptor interface. ossila.commdpi.com

Substituted phenanthrenes can be considered for roles as either the donor or part of the donor material in OPV devices. The extended π-system of the phenanthrene core provides the necessary electronic properties for light absorption and charge transport. The heptyl group can improve solubility and influence the morphology of the active layer blend, which is critical for efficient exciton (B1674681) dissociation and charge extraction. One search result specifically lists "9-HEPTYL-PHENANTHRENE" as a material related to organic photovoltaic devices, though without detailing its specific function. chemicalbook.in

The performance of OPVs is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials. ossila.com The electronic properties of this compound would need to be carefully matched with a suitable acceptor to ensure efficient device operation.

Superconductors and Electronic Device Components

Superconductivity is a quantum mechanical phenomenon characterized by zero electrical resistance below a certain critical temperature. wikipedia.orgenergy.gov While most known superconductors are metals, alloys, or ceramic materials, research into organic superconductors is an active field. wikipedia.orghome.cern Typically, these materials are charge-transfer salts, and it is conceivable that derivatives of PAHs could be used to create such materials. However, there is currently no specific evidence to suggest that this compound itself is a superconductor or a primary component in superconducting materials.

In the broader context of electronic components, organic molecules are used in a variety of applications, including transistors, capacitors, and diodes. mide.comwikipedia.orggeeksforgeeks.orgpanasonic.com The semiconducting properties of phenanthrene derivatives could allow for their use in organic field-effect transistors (OFETs), a key component in flexible electronics. The heptyl chain could again play a crucial role in improving the processability and thin-film forming properties of the material.

Advanced Polymer and Nanomaterial Development

The development of new polymers and nanomaterials with tailored properties is a cornerstone of modern materials science.

Use as a Building Block for π-Conjugated Systems

π-conjugated systems are characterized by alternating single and double bonds, which leads to delocalized electrons and interesting electronic and optical properties. mpg.de These materials are fundamental to organic electronics. researchgate.net Polycyclic aromatic hydrocarbons are common building blocks for creating larger, more complex π-conjugated polymers and molecules. rsc.orgrsc.orgnih.gov

This compound can serve as a monomer or a synthon in the creation of such systems. The phenanthrene unit can be incorporated into a polymer backbone through various cross-coupling reactions. The heptyl group provides solubility to the resulting polymers, which is often a major challenge in working with rigid, conjugated backbones. The ability to process these materials from solution is essential for many applications, including printable electronics.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Description | Potential Advantage of this compound |

|---|---|---|

| Homopolymer | A polymer consisting only of this compound repeating units. | Good solubility, but likely limited conjugation length. |

| Copolymer | A polymer containing this compound and other monomer units. | Allows for tuning of electronic and physical properties by varying the comonomer. |

Integration into Functional Nanostructures

Functional nanostructures are materials with dimensions in the nanometer scale that are designed to perform specific tasks. nih.gov The self-assembly of molecules is a powerful bottom-up approach to creating such nanostructures. The interplay between the rigid, aromatic core and the flexible alkyl chain of this compound can drive self-assembly into various morphologies, such as nanofibers, nanorods, or thin films. These nanostructures could find applications in nano-optoelectronics and sensing. njit.edu

The phenanthrene core can interact with other aromatic systems through π-π stacking, while the heptyl chains can provide van der Waals interactions and influence the packing geometry. By controlling the conditions of self-assembly (e.g., solvent, temperature), it may be possible to direct the formation of specific nanostructures with desired properties.

Luminescent Probes and Scintillators

Phenanthrene-based compounds are recognized for their inherent fluorescence, making them promising candidates for the development of luminescent materials. ontosight.ai The introduction of substituents onto the phenanthrene core can modulate these photophysical properties, offering a pathway to tailor molecules for specific applications like luminescent probes and scintillators. google.combeilstein-journals.org

Luminescent Properties of Alkylphenanthrenes

The addition of an alkyl chain, such as the heptyl group in this compound, can influence the molecule's luminescent behavior. Research on other 9-alkylphenanthrenes has shown that the length of the alkyl chain can affect the fluorescence spectra of the crystals. researchgate.netresearchgate.net Specifically, an increase in the length of the alkane chain has been observed to lead to a narrowing of the spectral bands, suggesting that the heptyl group in this compound could impart distinct photophysical characteristics compared to other alkylated phenanthrenes. researchgate.net

The phenanthrene core itself provides a rigid, conjugated system that is conducive to strong fluorescence in the blue region of the visible spectrum. This intrinsic property is a crucial starting point for designing luminescent probes. By attaching specific functional groups to the this compound scaffold, it is conceivable to create sensors that exhibit a change in their fluorescence properties in the presence of a target analyte. The heptyl group could enhance solubility in nonpolar environments, a valuable attribute for probes designed to function within lipid membranes or other hydrophobic matrices.

Potential as Scintillators

Scintillators are materials that emit light upon interaction with ionizing radiation. Organic scintillators often utilize aromatic hydrocarbons as their base. The fundamental properties of phenanthrene, such as its ability to absorb high-energy radiation and convert it into ultraviolet or visible light, make its derivatives potential candidates for scintillator applications. The introduction of an alkyl group like heptyl might influence the efficiency of this energy transfer process and the decay time of the scintillation light, which are critical parameters for detector performance. While specific studies on this compound as a scintillator are not available, the general characteristics of alkylated PAHs suggest it could be a component in plastic or liquid scintillator cocktails.

| Property | Expected Characteristic | Rationale based on Phenanthrene Derivatives |

|---|---|---|

| Emission Spectrum | Likely in the blue region of the visible spectrum | Phenanthrene core is known for blue fluorescence. |

| Quantum Yield | Potentially moderate to high | Substituents can enhance the quantum yield of the phenanthrene core. beilstein-journals.org |

| Solubility | Enhanced in nonpolar organic solvents | The heptyl group is a nonpolar alkyl chain. |

Precursor Chemistry for Specialty Chemicals (excluding pharmaceuticals, pesticides, and explosives for end-use)

The phenanthrene ring system is a versatile building block in organic synthesis. nih.gov It serves as a precursor for a variety of more complex molecules. The presence of a heptyl group at the 9-position of the phenanthrene core in this compound offers a unique starting point for the synthesis of specialty chemicals.

Functionalization and Derivatization

The synthesis of 9-n-heptylphenanthrene-3-carboxylic acid has been documented, demonstrating that the this compound structure can be further functionalized. nih.gov This capability opens the door to creating a range of derivatives with tailored properties. For instance, the carboxylic acid derivative could be used to produce esters, amides, or polymers containing the this compound moiety. These new materials could find applications as:

Monomers for High-Performance Polymers: The rigid and aromatic nature of the phenanthrene core can impart thermal stability and specific mechanical properties to polymers. The heptyl group could act as an internal plasticizer or influence the packing of polymer chains.

Building Blocks for Liquid Crystals: The elongated and rigid structure of this compound is reminiscent of mesogenic molecules. With appropriate functionalization, it could be a core component in the design of new liquid crystalline materials for display technologies or smart windows.

Intermediates for Dyes and Pigments: Phenanthrene derivatives have been historically used in the synthesis of dyes. chemicalland21.com The specific substitution pattern of this compound could lead to novel chromophores with distinct colors and properties.

Synthetic Utility

The synthesis of various alkylphenanthrenes has been a subject of interest in organic chemistry. rsc.orgrsc.org The development of methods to synthesize this compound itself, and to subsequently use it as a starting material, is a key step in unlocking its potential. The reactivity of the phenanthrene ring allows for various transformations, providing access to a diverse chemical space for the creation of new specialty chemicals.

| Reaction Type | Potential Product Class | Potential Application Area |

|---|---|---|

| Further Aromatic Substitution | Functionalized Phenanthrene Derivatives | Advanced Materials, Dyes |

| Oxidation of the Heptyl Chain | Ketones, Carboxylic Acids | Polymer Monomers, Fine Chemicals |

| Coupling Reactions | Extended π-Conjugated Systems | Organic Electronics, Conductive Polymers |

Future Research Directions and Emerging Challenges for 9 Heptylphenanthrene Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of phenanthrene (B1679779) derivatives has traditionally relied on multi-step processes. For instance, the synthesis of related compounds like 9-n-Heptylphenanthrene-3-carboxylic acid has been achieved through methods involving Wittig chemistry or Stille coupling, followed by further functionalization. sciencenet.cn A significant challenge and a crucial direction for future research is the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Future research should focus on:

Catalytic C-H Activation: Direct arylation or alkylation of the phenanthrene core via C-H activation would represent a more atom-economical approach, reducing the need for pre-functionalized starting materials like halogenated phenanthrenes.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation can significantly improve efficiency and reduce waste.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry to accelerate reaction times and potentially lower energy consumption compared to conventional heating.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods could offer highly selective and environmentally benign routes to 9-Heptylphenanthrene and its derivatives.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Traditional Approach (e.g., Stille/Wittig) | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Starting Materials | Often requires pre-functionalized, multi-step preparation of organometallic reagents or phosphonium (B103445) ylides. | Utilizes the phenanthrene backbone and an alkylating agent directly. | Fewer synthetic steps, reduced waste. |

| Catalyst | Palladium or other heavy metal catalysts. | Earth-abundant metal catalysts (e.g., iron, copper) or organocatalysts. | Lower cost, reduced toxicity. |

| Solvents | Often relies on anhydrous, volatile organic solvents (e.g., dioxane, toluene). | Use of greener solvents like ethanol, water, or ionic liquids. rivm.nlacs.org | Improved safety profile, easier workup, less environmental impact. acs.org |

| Efficiency | Can suffer from moderate yields and the need for extensive purification. | Aims for higher atom economy and yield with simplified purification. | Increased overall efficiency and cost-effectiveness. |

Exploration of Novel Functionalization Strategies and Derivatization Chemistry

The chemical utility of this compound can be vastly expanded by introducing additional functional groups onto the aromatic core. The heptyl group itself influences the electronic and steric nature of the phenanthrene system, which in turn will affect the reactivity and regioselectivity of subsequent functionalization reactions. Derivatization is a key technique used to modify molecules to enhance their properties for analysis or specific applications. mdpi.com

Future research should systematically explore:

Regioselective Halogenation: Developing methods for the selective introduction of bromine or iodine at specific positions, which can then serve as handles for further cross-coupling reactions.

Nitration and Amination: Investigating the nitration of the this compound core and subsequent reduction to form aminophenanthrenes. These amino derivatives are valuable precursors for dyes, polymers, and pharmaceutically relevant scaffolds.

Sulfonation and Acylation: Introducing sulfonic acid or acyl groups to modify the compound's solubility and electronic properties, which is crucial for applications in materials science.

Silylation: The use of silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert polar groups into nonpolar trimethylsilyl (B98337) (TMS) derivatives, which can improve volatility for gas chromatography analysis or serve as protecting groups in synthesis.

The table below outlines potential derivatization strategies and their applications.

| Functional Group | Potential Reagent(s) | Resulting Derivative Class | Potential Application/Utility |

| Halogen (-Br, -I) | N-Bromosuccinimide (NBS), Iodine/DCM | Halogenated 9-Heptylphenanthrenes | Intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira). smolecule.com |

| Nitro (-NO₂) | Nitric Acid/Sulfuric Acid | Nitro-9-Heptylphenanthrenes | Precursors to amino derivatives, building blocks for energetic materials. |

| Amino (-NH₂) | Reduction of nitro group (e.g., SnCl₂/HCl) | Amino-9-Heptylphenanthrenes | Synthesis of dyes, polymers, and biologically active molecules. |

| Sulfonyl (-SO₃H) | Fuming Sulfuric Acid | This compound Sulfonic Acids | Increased water solubility, use in detergents or as catalysts. |

| Trimethylsilyl (-Si(CH₃)₃) | MSTFA, BSTFA + TMCS | Silylated derivatives | Enhanced volatility for GC analysis, protecting groups. google.com |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A significant challenge in developing novel synthetic and functionalization strategies is the difficulty in monitoring reaction progress in real-time. Traditional methods involving quenching and chromatographic analysis are time-consuming and may not provide accurate kinetic data. The implementation of Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, is a critical area for future investigation.

Emerging strategies include:

In-situ Raman Spectroscopy: Rugged insertion probes can be placed directly into a reaction vessel to monitor changes in vibrational modes, allowing for the tracking of reactant consumption, intermediate formation, and product generation without sample extraction. brieflands.com

FTIR/ATR Probes: Similar to Raman, Attenuated Total Reflectance (ATR) FTIR probes can provide real-time information on functional group transformations, which is particularly useful for monitoring the derivatization reactions discussed previously.

Fluorescence Spectroscopy: For reactions involving fluorescent derivatives, changes in emission intensity or wavelength could be used as a highly sensitive probe of the reaction environment or the extent of conversion. Spectroscopic probes that function via changes in their π-conjugated systems upon reaction can offer a high signal-to-background ratio. nih.gov

Deeper Integration of Computational Chemistry for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating research by predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, computational studies can provide invaluable insights that are difficult or time-consuming to obtain through laboratory work alone.

Key areas for computational investigation include:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to predict the geometric and electronic structure, spectroscopic properties (NMR, IR, UV-Vis), and frontier molecular orbital energies (HOMO/LUMO) of this compound and its derivatives. smolecule.com This information is fundamental to understanding its potential in organic electronics. smolecule.com

Reaction Pathway Modeling: Computational modeling can elucidate reaction mechanisms for synthesis and functionalization, predict transition states, and calculate activation energies. This can help in optimizing reaction conditions and predicting the regioselectivity of electrophilic or nucleophilic attacks on the phenanthrene core.

Predictive QSAR Models: For potential applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of various this compound derivatives with their properties, such as liquid crystalline behavior or electronic characteristics.

Investigation of Environmental Fate and Transport Mechanisms in Abiotic Systems

As with all PAHs, understanding the environmental fate of this compound is crucial. PAHs are known persistent organic pollutants, and their distribution in the environment is governed by various abiotic processes. sciencenet.cn The long heptyl chain of this compound likely increases its hydrophobicity (tendency to avoid water) compared to the parent phenanthrene, which will significantly influence its environmental behavior.

Future research must address:

Sorption and Partitioning: Quantifying the partitioning coefficient (e.g., K_oc) of this compound between water and various environmental matrices like soil, sediment, and dissolved organic carbon. Its increased hydrophobicity suggests it will have a strong tendency to adsorb to particulate matter. mdpi.com